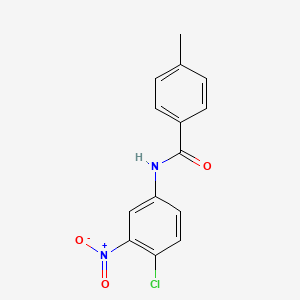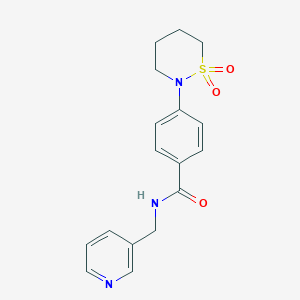![molecular formula C17H14N4O2 B5627697 4-[4-(1H-pyrazol-1-yl)benzyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5627697.png)
4-[4-(1H-pyrazol-1-yl)benzyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds often involves facile and effective N,N-bond forming heterocyclization reactions. For instance, Avila et al. (2011) described the synthesis of novel heterocyclic compounds, including pyrido- and quinolino-fused oxazines, through a simple, base-mediated, one-pot heterocyclization method starting with o-nitroheterocyclic aldehydes, highlighting the versatility and efficiency of this synthetic approach (Avila et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category can be complex, with different substituents influencing their chemical behavior. For example, Zhang et al. (2006) detailed the synthesis of a pyrazolo[3,4-b]pyridine derivative, providing insights into the molecular geometry and intermolecular interactions through X-ray crystallography, emphasizing the planarity of the core structure and the significance of hydrogen bonding in dictating molecular conformation (Zhang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving such compounds can lead to a wide variety of derivatives, showcasing their reactivity and potential for chemical modifications. Sandford et al. (2014) explored annelation reactions involving highly fluorinated pyridine derivatives to synthesize pyrido[3,2-b][1,4]oxazine systems, demonstrating the compounds' versatility as synthons for further functionalization (Sandford et al., 2014).
Physical Properties Analysis
The physical properties of such heterocyclic compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments and potential applications. Studies like those by Shestopalov et al. (2003), who synthesized substituted 2-aminobenzo[b]pyrans and analyzed their crystal structure, provide valuable data on the physical characteristics of these compounds (Shestopalov et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are fundamental to predicting the behavior of these compounds in chemical reactions and biological systems. The study by Halim and Ibrahim (2022) on the synthesis, spectral analysis, and thermodynamic properties of a novel heterocyclic compound provides insights into the electronic structure and reactivity descriptors, emphasizing the compound's high stability and reactivity towards nucleophilic attack (Halim & Ibrahim, 2022).
Mechanism of Action
properties
IUPAC Name |
4-[(4-pyrazol-1-ylphenyl)methyl]pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16-12-23-15-3-1-8-18-17(15)20(16)11-13-4-6-14(7-5-13)21-10-2-9-19-21/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXAKNYYTKCQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1H-pyrazol-1-yl)benzyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-imidazo[1,2-a]pyridin-2-yl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5627616.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5627624.png)

![2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]-N-(2-phenylethyl)acetamide hydrochloride](/img/structure/B5627643.png)
![4-bromo-3-[(diethylamino)sulfonyl]benzoic acid](/img/structure/B5627644.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}tetrazolo[1,5-a]pyridine](/img/structure/B5627646.png)
![3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5627653.png)
![8-[(4R)-4-hydroxy-L-prolyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5627657.png)
![1-[4-fluoro-3-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5627663.png)


![1-(3-chloro-4-methoxyphenyl)-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrrolidin-2-one](/img/structure/B5627678.png)

![2-[3-(cyclopropylmethyl)-5-(2,3-dimethyl-1H-indol-7-yl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B5627690.png)